15-Acetyldeoxynivalenol
Overview
Description
15-Acetyldeoxynivalenol is a trichothecene mycotoxin that is a derivative of deoxynivalenol. It is commonly found in cereals such as wheat, barley, and maize, and is produced by fungi of the Fusarium genus. This compound is known for its toxic effects on both humans and animals, causing symptoms such as nausea, vomiting, and diarrhea .
Mechanism of Action
Target of Action
15-Acetyldeoxynivalenol (15-ADON) is a type B trichothecene mycotoxin . It primarily targets lipid metabolism in human hepatocytes . The hepatotoxicity of 15-ADON has been verified .
Mode of Action
The mode of action of 15-ADON involves significant regulatory effects on the transcriptome . It interacts with its targets, causing alterations in lipid metabolism . The compound’s interaction with its targets leads to changes in the expression of genes related to lipid oxidation, lipogenesis, and lipolysis .
Biochemical Pathways
The affected biochemical pathways include the glycerophospholipid metabolism pathway and phospholipase D signaling pathways . The effects of 15-ADON on lipid metabolism are mainly realized through the PC-PE cycle .
Pharmacokinetics
It’s known that the compound is a low molecular weight sesquiterpenoid trichothecene mycotoxin This suggests that it may have specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability
Result of Action
The result of the compound’s action is hepatic steatosis, which is associated with altered expression of genes related to lipid oxidation, lipogenesis, and lipolysis . This leads to a downregulation of all nine lipids, including PC (15:0/16:0), PC (16:1/18:3), PC (18:1/22:6), PC (16:0/16:0), PC (16:0/16:1), PC (16:1/18:1), PC (14:0/18:2), PE (14:0/16:0), and PE (18:1/18:3) .
Action Environment
15-ADON is widely detected in agricultural products such as wheat, barley, and corn . It is produced by various Fusarium spp . The compound is slightly soluble in water but highly soluble in polar solvents such as methanol, ethyl acetate, and acetonitrile . It is stable in organic solvents, especially ethyl acetate and acetonitrile , making them highly suitable for storage. These environmental factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
15-Acetyldeoxynivalenol plays a role in biochemical reactions, particularly those involving proteins and enzymes. It has been found to interfere with protein synthesis by binding to ribosomes, leading to the activation of various protein kinases and the modulation of gene expression . The nature of these interactions is primarily inhibitory, disrupting normal cellular functions .
Cellular Effects
The effects of this compound on cells are extensive. It has been shown to induce oxidative stress in HepG2 cells, a human liver cancer cell line . This stress is associated with the production of reactive oxygen species and the induction of lipid peroxidation . Additionally, this compound can alter lipid metabolism in human hepatocytes, affecting the expression of genes related to lipid oxidation, lipogenesis, and lipolysis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of peptidyl transferase activity on the ribosome, which disrupts protein synthesis . Additionally, it can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, HepG2 cells exposed to this mycotoxin for 24, 48, and 72 hours showed increases in indicators of oxidative stress, such as reactive oxygen species and lipid peroxidation . Information on the stability and degradation of this compound is currently limited.
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to significantly affect the glycerophospholipid metabolism pathway and phospholipase D signaling pathways . It interacts with various enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
Given its effects on protein synthesis and gene expression, it is likely that it interacts with components of the cell’s protein synthesis machinery, which are primarily located in the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: 15-Acetyldeoxynivalenol is typically synthesized through the acetylation of deoxynivalenol. The process involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the C-15 position .
Industrial Production Methods: In an industrial setting, this compound is produced through the cultivation of Fusarium graminearum strains that are known to produce this mycotoxin. The fungi are grown in a sucrose-water medium, which promotes the production of macroconidia and the accumulation of trichothecenes, including this compound .
Chemical Reactions Analysis
Types of Reactions: 15-Acetyldeoxynivalenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more toxic derivatives.
Reduction: This reaction can convert this compound back to deoxynivalenol.
Substitution: This reaction can involve the replacement of the acetyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of more toxic trichothecenes.
Reduction: Formation of deoxynivalenol.
Substitution: Formation of various substituted trichothecenes.
Scientific Research Applications
Comparison with Similar Compounds
Deoxynivalenol: A parent compound of 15-Acetyldeoxynivalenol, known for its emetic effects.
3-Acetyldeoxynivalenol: Another acetylated derivative of deoxynivalenol, with acetylation at the C-3 position.
This compound stands out due to its specific acetylation pattern, which affects its interaction with biological systems and its overall toxicity profile.
Properties
IUPAC Name |
[(1R,2R,3S,7R,9R,10R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O7/c1-8-4-11-16(6-22-9(2)18,13(21)12(8)20)15(3)5-10(19)14(24-11)17(15)7-23-17/h4,10-11,13-14,19,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGRYIRJIFKTAN-HTJQZXIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O)C)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20891851 | |
Record name | 15-Acetyldeoxynivalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20891851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88337-96-6 | |
Record name | 15-Acetyldeoxynivalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88337-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15-Acetyldeoxynivalenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088337966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15-Acetyldeoxynivalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20891851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 88337-96-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEOXYNIVALENOL 15-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0430X4R3Z1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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